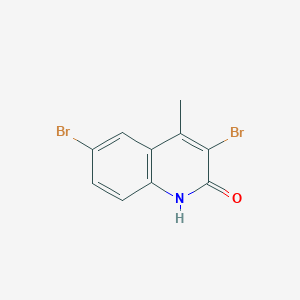

3,6-dibromo-4-methylquinolin-2(1H)-one

Description

Overview of the Structural Significance of Quinolone Scaffolds in Modern Organic Chemistry

The quinolone scaffold, a bicyclic heterocyclic system, is a privileged structure in drug discovery and materials science. libretexts.org Its rigid framework, combined with the presence of a nitrogen atom and a carbonyl group, provides a unique platform for molecular interactions. The 2-quinolone core, in particular, is found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. libretexts.orgrsc.orgacs.org The versatility of the quinolone nucleus allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects or material characteristics. libretexts.org

The Role and Utility of Halogenation in Heterocyclic Systems, with a Focus on Brominated Scaffolds

Halogenation is a powerful tool in organic synthesis, and the introduction of halogen atoms, particularly bromine, into heterocyclic systems can dramatically alter their chemical and physical properties. Bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgwikipedia.orglibretexts.org These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules from brominated precursors. nih.govwikipedia.orgwikipedia.orglibretexts.org

Specific Contextualization of 3,6-Dibromo-4-methylquinolin-2(1H)-one within Dibrominated 2-Quinolone Chemistry

Within the vast family of halogenated quinolones, this compound represents a specific and interesting scaffold. The presence of two bromine atoms at distinct positions on the quinolone ring system offers multiple sites for further functionalization. The bromine atom at the 6-position, on the carbocyclic ring, is analogous to a typical aryl bromide and is amenable to a range of cross-coupling reactions. The bromine at the 3-position, on the heterocyclic ring, is part of a vinyl bromide-like system and may exhibit different reactivity. This differential reactivity can potentially be exploited for selective, stepwise modifications of the molecule, making it a valuable building block for the synthesis of more complex quinolone derivatives. The methyl group at the 4-position also influences the electronic and steric environment of the molecule.

While specific research solely focused on this compound is limited, its synthesis can be envisioned through established methods in quinolone chemistry. A common route involves the Knorr synthesis of the corresponding 6-bromo-4-methylquinolin-2(1H)-one, followed by electrophilic bromination at the 3-position. The Knorr synthesis typically involves the condensation of a β-ketoester with an aniline (B41778) derivative, in this case, 4-bromoaniline, followed by cyclization under acidic conditions. wikipedia.orgrsc.orgwikipedia.org Subsequent bromination of the resulting 6-bromo-4-methylquinolin-2(1H)-one would likely employ a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid to introduce the second bromine atom at the electron-rich 3-position. wikipedia.org

The reactivity of this dibrominated scaffold holds significant potential for synthetic applications. Both bromine atoms can, in principle, participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. For instance, Suzuki coupling with boronic acids could be used to form new carbon-carbon bonds, introducing aryl or alkyl groups at the 3- and 6-positions. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction could be employed to introduce alkenyl groups, libretexts.orgwikipedia.orgorganic-chemistry.org while the Buchwald-Hartwig amination would allow for the formation of carbon-nitrogen bonds, introducing various amine functionalities. wikipedia.orglibretexts.orgorganic-chemistry.org The ability to perform these transformations selectively at one of the bromine atoms would further enhance the synthetic utility of this compound.

Properties

Molecular Formula |

C10H7Br2NO |

|---|---|

Molecular Weight |

316.98 g/mol |

IUPAC Name |

3,6-dibromo-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H7Br2NO/c1-5-7-4-6(11)2-3-8(7)13-10(14)9(5)12/h2-4H,1H3,(H,13,14) |

InChI Key |

QKKHFRWUIRIBEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dibromo 4 Methylquinolin 2 1h One

Retrosynthetic Analysis of the 2-Quinolone Core with Defined Bromine Substituents

A retrosynthetic analysis of 3,6-dibromo-4-methylquinolin-2(1H)-one logically deconstructs the molecule to identify plausible starting materials. The primary disconnection targets the bromine atoms, suggesting a late-stage halogenation strategy. This leads to the precursor, 6-bromo-4-methylquinolin-2(1H)-one. Further disconnection of the C3 bromine points to an electrophilic bromination of the pre-formed 6-bromo-2-quinolone.

The 6-bromo-4-methylquinolin-2(1H)-one intermediate can be traced back to simpler precursors through the disconnection of the amide bond within the pyridone ring. This is a key step in recognizing the applicability of the Knorr quinoline (B57606) synthesis. This disconnection reveals 4-bromoaniline and a β-ketoester, specifically ethyl acetoacetate, as the fundamental building blocks. This approach strategically incorporates the C6 bromine and the C4 methyl group from the very beginning of the synthesis.

Classical and Contemporary Approaches to 2-Quinolone Core Synthesis Relevant to Bromination

The synthesis of the 2-quinolone core is a well-established area of organic chemistry, with several reliable methods that can be adapted for preparing brominated derivatives.

Cyclization and Annulation Strategies for Pyrido-Lactam Ring Formation

The formation of the pyrido-lactam ring, the defining feature of a 2-quinolone, is most commonly achieved through cyclization reactions. The Knorr reaction is a cornerstone method for synthesizing quinolin-2(1H)-one derivatives. vulcanchem.com This process involves the condensation of a β-keto ester with an aniline (B41778), followed by an acid-catalyzed cyclization. vulcanchem.com

In the context of this compound, the synthesis begins with the reaction between 4-bromoaniline and ethyl acetoacetate. vulcanchem.comresearchgate.net This initial step forms an anilide intermediate. Subsequent treatment with a strong acid, such as sulfuric acid, induces cyclization to yield 6-bromo-4-methylquinolin-2(1H)-one. vulcanchem.com A study on this specific Knorr synthesis highlighted the importance of reaction conditions to optimize the formation of the anilide and prevent the formation of crotonate side products. researchgate.net

| Reaction Step | Reactants | Key Conditions | Product |

| Anilide Formation | 4-Bromoaniline, Ethyl Acetoacetate | Optimized temperature control | Ethyl 3-((4-bromophenyl)amino)but-2-enoate |

| Cyclization | Ethyl 3-((4-bromophenyl)amino)but-2-enoate | Concentrated H2SO4 | 6-Bromo-4-methylquinolin-2(1H)-one |

Multicomponent Reactions in Substituted 2-Quinolone Synthesis

Modern synthetic chemistry often employs multicomponent reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency. While the direct synthesis of this compound via an MCR is not prominently documented, various MCRs are known for producing substituted 2-quinolone cores. These methods typically involve the reaction of an aniline, an aldehyde, and an activated carbonyl compound, and could theoretically be adapted by using 4-bromoaniline as the aniline component to install the C6 bromine substituent from the outset.

Regioselective Bromination Techniques for 2-Quinolone Ring Systems

The introduction of bromine atoms onto the 2-quinolone ring with high regioselectivity is critical for the synthesis of the target compound. The electronic nature of the quinolone system directs electrophilic substitution, but precise control requires careful selection of reagents and conditions.

Direct Electrophilic Bromination Protocols

Direct electrophilic bromination is the most straightforward method for introducing bromine onto the 2-quinolone nucleus. The 6-bromo-4-methylquinolin-2(1H)-one intermediate is subjected to a second bromination step to install the bromine at the C3 position. vulcanchem.com This is typically achieved using molecular bromine (Br₂) in a suitable solvent, such as acetic acid. vulcanchem.com The presence of the activating hydroxyl group (in the tautomeric form) and the existing electron-withdrawing bromine at C6 directs the second electrophilic attack to the electron-rich C3 position of the pyridone ring.

Other common electrophilic brominating agents include N-Bromosuccinimide (NBS). nuph.edu.uayoutube.com Studies on the bromination of various quinolin-4(1H)-ones have shown that the direction of halogenation is highly dependent on the substituents already present on the ring. nuph.edu.ua For 2-quinolones, the C3 position is generally susceptible to electrophilic attack.

| Brominating Agent | Substrate | Typical Solvent | Position of Bromination |

| Br₂ | 6-Bromo-4-methylquinolin-2(1H)-one | Acetic Acid | C3 |

| NBS | 2-Quinolone derivatives | Chloroform or Acetic Acid | C3 |

Oxidative Bromination Approaches

Oxidative bromination offers an alternative pathway that can sometimes provide different regioselectivity or proceed under milder conditions. This can involve enzymatic or chemical methods. For instance, vanadium-dependent haloperoxidases have been shown to brominate alkyl quinolones specifically at the C3 position. nih.govdntb.gov.ua While this has been demonstrated on different quinolone substrates, it highlights a potential biocatalytic approach. nih.gov Chemical oxidative bromination can be achieved using a bromide salt in the presence of an oxidant, such as hydrogen peroxide. youtube.com These methods generate an electrophilic bromine species in situ.

Halogenation via N-Oxide Intermediates

Quinoline N-oxides are versatile precursors in organic synthesis that allow for regioselective functionalization of the quinoline ring. researchgate.net The N-oxide group activates the heterocyclic ring, particularly at the C2 and C8 positions, for various transformations, including amidation, arylation, and halogenation, under both metal-catalyzed and metal-free conditions. researchgate.netorganic-chemistry.org This activation facilitates reactions that might otherwise be difficult on the parent quinoline system.

The general mechanism involves the initial formation of the quinoline N-oxide, which can then react with halogenating agents. The N-oxide enhances the electrophilicity of specific positions on the quinoline core, directing the substitution. For instance, metal-free deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved with excellent regioselectivity and yields. nih.gov While direct C3 and C6 di-halogenation of a 4-methylquinolin-2(1H)-one N-oxide is not extensively detailed, the principle of using N-oxides to modulate reactivity and direct substitution is a key strategy in quinoline chemistry. researchgate.netnih.gov Furthermore, photocatalytic methods have been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, showcasing a reagent-free and atom-economical approach. rsc.org

Total Synthesis Pathways for this compound

The total synthesis of this compound involves constructing the core quinolone structure and introducing the bromine substituents at the desired positions. These pathways can be approached through either a stepwise assembly, where intermediates are isolated at each stage, or through more streamlined one-pot or cascade reactions. nih.gov

A primary and well-established method for constructing the quinolin-2(1H)-one core is the Knorr quinoline synthesis. vulcanchem.comresearchgate.net The synthesis of this compound typically begins with the synthesis of a mono-brominated precursor, 6-bromo-4-methylquinolin-2(1H)-one.

The key steps in this pathway are:

Anilide Formation : The synthesis starts with the condensation reaction between a substituted aniline, specifically 4-bromoaniline, and a β-ketoester, such as ethyl acetoacetate. This reaction forms an anilide intermediate. vulcanchem.comresearchgate.net Optimization of this step is crucial to ensure high yields of the desired anilide over potential side products. researchgate.net

Cyclization : The anilide intermediate undergoes an acid-catalyzed intramolecular cyclization. This step closes the heterocyclic ring to form the quinolin-2(1H)-one scaffold, yielding 6-bromo-4-methylquinolin-2(1H)-one. vulcanchem.com

Second Bromination : The final step is the regioselective bromination of the 6-bromo-4-methylquinolin-2(1H)-one intermediate at the C3 position. This is typically achieved using a brominating agent like molecular bromine (Br₂) in a solvent such as acetic acid to produce the target compound, this compound. vulcanchem.com

Halogenated tetrahydroquinolines are also recognized as important precursors for creating functionalized quinoline derivatives. researchgate.net

| Step | Description | Starting Materials | Key Intermediate/Product | Typical Reagents |

|---|---|---|---|---|

| 1 | Anilide Formation (Condensation) | 4-Bromoaniline, Ethyl acetoacetate | β-Anilino crotonate intermediate | - |

| 2 | Ring Cyclization (Knorr Synthesis) | β-Anilino crotonate intermediate | 6-Bromo-4-methylquinolin-2(1H)-one | Acid catalyst (e.g., H₂SO₄) |

| 3 | Electrophilic Bromination | 6-Bromo-4-methylquinolin-2(1H)-one | This compound | Br₂ in Acetic Acid |

For the synthesis of dibrominated quinolones, a one-pot approach could potentially combine the Knorr cyclization and subsequent bromination steps. For example, after the formation of the 6-bromo-4-methylquinolin-2(1H)-one in the reaction vessel, the brominating agent could be added directly to complete the synthesis of the dibrominated product in a single pot. Such methods are increasingly explored in quinolone synthesis to improve efficiency. nih.gov Multi-enzyme cascade reactions are also being developed for the synthesis of related heterocyclic structures like tetrahydroquinolines, demonstrating the potential of biocatalytic one-pot processes. nih.gov While specific one-pot syntheses for this compound are not extensively documented, the principles are widely applied to quinolone synthesis in general. nih.govscispace.com

Catalytic Methods in the Synthesis of Brominated Quinolones

The use of catalysts, particularly transition metals, has become a cornerstone in the synthesis of quinolones and their derivatives. nih.gov These methods often provide high efficiency, selectivity, and functional group tolerance under milder conditions than traditional approaches. mdpi.comnih.gov

Palladium Catalysis : Palladium catalysts are widely used for C-H activation and cross-coupling reactions to construct the quinolone framework. nih.gov For instance, palladium-catalyzed oxidative annulation of acrylamides with arynes provides a route to the quinolone core. nih.gov

Copper Catalysis : Copper-catalyzed reactions are also prominent, such as the tandem C-N and C-C bond formation from aryl boronic acids and nitriles to yield 2-substituted-4-(1H)-quinolones. organic-chemistry.org

Ruthenium and Cobalt Catalysis : Other transition metals like ruthenium and cobalt have been employed in cyclization and C-H activation reactions to build quinoline skeletons. mdpi.comnih.gov Ru-catalyzed cyclization of anilides with propiolates can produce 2-quinolones, which can be further halogenated. nih.gov

Bromination Catalysts : In the bromination step itself, catalysts may be used to enhance the reaction. For example, the bromination of 2-methylquinolin-4(1H)-ones has been studied using N-bromosuccinimide (NBS) in the presence of catalytic amounts of benzoyl peroxide. nuph.edu.ua

| Catalyst Type | Metal | Reaction Type | Relevance to Brominated Quinolones |

|---|---|---|---|

| Transition Metal | Palladium (Pd) | Oxidative Annulation, Cross-Coupling | Core scaffold construction prior to bromination. |

| Transition Metal | Copper (Cu) | Tandem C-N/C-C Bond Formation | Formation of substituted quinolone precursors. |

| Transition Metal | Ruthenium (Ru) | Cyclization of Anilides | Synthesis of 2-quinolones for subsequent halogenation. |

| Radical Initiator | Benzoyl Peroxide | Bromination | Catalyzes the halogenation step of the quinolone ring. nuph.edu.ua |

Sustainable and Green Chemistry Aspects in the Synthesis of Dibrominated Quinolones

Green chemistry principles are increasingly being applied to the synthesis of quinolones to minimize environmental impact and improve safety and efficiency. sruc.ac.uksruc.ac.uk Conventional methods often involve harsh conditions, hazardous solvents, and costly reagents. nih.gov

Key green chemistry strategies applicable to the synthesis of dibrominated quinolones include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign alternatives. The use of ionic liquids, for example, has been reported for the Knorr synthesis of 4-methylquinolin-2(1H)-ones. scispace.com

Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov

Catalysis : The use of recyclable and non-toxic heterogeneous catalysts improves sustainability by simplifying product purification and allowing the catalyst to be reused. sruc.ac.uk

Atom Economy : Designing synthetic routes, such as one-pot and cascade reactions, that maximize the incorporation of starting materials into the final product, thereby reducing waste. nih.gov

Alternative Energy Sources : Methods such as ultrasonic irradiation and photoredox catalysis are being explored as energy-efficient techniques that align with green chemistry principles. mdpi.comnih.gov

These approaches aim to make the synthesis of complex molecules like this compound more cost-effective, safer, and environmentally sustainable. sruc.ac.ukbohrium.com

| Principle | Specific Method | Benefit |

|---|---|---|

| Alternative Solvents | Use of ionic liquids or water | Reduces use of volatile/hazardous organic solvents. scispace.com |

| Energy Efficiency | Microwave-assisted synthesis, Ultrasonic irradiation | Reduces reaction times and energy consumption. nih.gov |

| Process Intensification | One-pot/Cascade synthesis | Minimizes waste, solvent use, and purification steps. nih.gov |

| Advanced Catalysis | Use of recyclable heterogeneous or biocatalysts | Improves sustainability and reduces metal contamination. sruc.ac.uk |

Reactivity and Strategic Derivatization of 3,6 Dibromo 4 Methylquinolin 2 1h One

Influence of Bromine Substituents on Molecular Reactivity Profiles

The presence of two bromine atoms on the 4-methylquinolin-2(1H)-one core at positions 3 and 6 significantly modulates the electronic properties and, consequently, the reactivity of the molecule. The bromine atom at the 6-position, being on the carbocyclic ring, primarily exerts its influence through resonance and inductive effects, typical of a halogen on a benzene (B151609) ring. It is an ortho, para-directing deactivator for electrophilic aromatic substitution and a site for nucleophilic aromatic substitution under forcing conditions or with strong activation.

Palladium-Catalyzed Cross-Coupling Reactions at Brominated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the two bromine atoms on 3,6-dibromo-4-methylquinolin-2(1H)-one serve as excellent anchor points for such transformations. nih.gov The differential reactivity of the C3-Br and C6-Br bonds can potentially allow for selective and sequential functionalization.

Suzuki-Miyaura Coupling Strategies for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a widely used method for constructing biaryl and vinyl-aryl structures. wikipedia.orgfishersci.co.uknih.gov For this compound, a stepwise Suzuki-Miyaura coupling could be envisioned. The relative reactivity of the two bromine atoms would dictate the initial site of coupling. In some dihaloquinoline systems, the C4 position is more reactive than the C7 position in Suzuki couplings. libretexts.org Extrapolating from this, it is plausible that the C3-Br bond, being part of the electron-deficient heterocyclic ring, might undergo oxidative addition to the palladium catalyst more readily than the C6-Br bond. By carefully selecting the catalyst, ligands, base, and reaction temperature, it may be possible to achieve selective mono-arylation at either position before proceeding to a second coupling.

Illustrative Suzuki-Miyaura Coupling Reaction Conditions

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 3-phenyl-6-bromo-4-methylquinolin-2(1H)-one | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane | 110 | 3-(4-methoxyphenyl)-6-bromo-4-methylquinolin-2(1H)-one | 82 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on similar substrates. Actual results may vary.

Heck and Sonogashira Coupling for Olefinic and Alkynyl Linkages

The Heck reaction provides a means to introduce olefinic substituents by coupling with an alkene, while the Sonogashira reaction allows for the installation of alkynyl groups from terminal alkynes. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.orgchim.itnih.gov Similar to the Suzuki-Miyaura coupling, the regioselectivity of these reactions on this compound would depend on the relative reactivity of the two C-Br bonds. In certain dihaloquinolines, Sonogashira coupling has been shown to be selective for the C2 position over other halogenated positions. libretexts.org This suggests that the electronic environment of the heterocyclic ring plays a crucial role. For the 3,6-dibromo substrate, one might anticipate preferential coupling at the C3 position under carefully controlled conditions.

Representative Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand/Co-catalyst | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 3-styryl-6-bromo-4-methylquinolin-2(1H)-one |

Note: This table presents plausible reaction schemes and products based on general knowledge of Heck and Sonogashira reactions.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. libretexts.orgwikipedia.orgrsc.orgnih.govorganic-chemistry.org This reaction would allow for the introduction of various primary and secondary amines at the C3 and C6 positions of the quinolinone core. The choice of phosphine (B1218219) ligand is often critical in determining the efficiency and selectivity of the Buchwald-Hartwig amination. wikipedia.orgnih.gov Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org Sequential amination could potentially be achieved by exploiting the differential reactivity of the two bromine atoms, allowing for the synthesis of unsymmetrically substituted diamino-quinolinones.

Hypothetical Buchwald-Hartwig Amination Conditions

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 3-morpholino-6-bromo-4-methylquinolin-2(1H)-one |

Note: The information in this table is hypothetical and serves to illustrate the potential application of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Dibrominated Quinolone Core

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.orgresearchgate.netyoutube.com In this compound, the quinolinone ring itself is not strongly activated towards SNAr. However, the presence of the carbonyl group and the ring nitrogen does influence the electron density of the aromatic system. It is conceivable that under harsh reaction conditions (high temperature, strong nucleophiles), SNAr could occur, likely preferentially at the C6 position, which is part of the carbocyclic ring. The C3 position, being a vinyl bromide, is generally less susceptible to SNAr. For SNAr to be a viable synthetic route, further activation of the quinolinone ring, for instance, by the introduction of a nitro group, would likely be necessary.

Functional Group Transformations and Modifications of the 2(1H)-one Moiety and Alkyl Group

The presence of the 2(1H)-one moiety and the 4-methyl group on the this compound scaffold provides opportunities for a variety of functional group transformations. These modifications can significantly impact the electronic and steric properties of the molecule, leading to derivatives with altered biological activity or material characteristics.

The lactam functionality within the quinolin-2(1H)-one ring system is a versatile handle for derivatization. Key transformations include N-alkylation, O-alkylation, and conversion to the corresponding thiocarbonyl derivative.

N-Alkylation and O-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. The use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) typically favors N-alkylation, yielding 1-alkyl-3,6-dibromo-4-methylquinolin-2(1H)-one derivatives. In contrast, silver salts in non-polar solvents have been reported to favor O-alkylation in related 2-pyridone systems, which could potentially be applied to generate 2-alkoxy-3,6-dibromo-4-methylquinoline derivatives. The competition between N- and O-alkylation is a common feature in the chemistry of 2(1H)-quinolones.

Conversion to Thiocarbonyl Derivatives: The carbonyl group of the lactam can be converted to a thiocarbonyl group using various thionating agents. Lawesson's reagent is a widely used reagent for this transformation, providing a route to 3,6-dibromo-4-methylquinoline-2(1H)-thione. This conversion alters the electronic properties of the quinolinone ring and can influence the biological activity of the resulting compound. The reaction is typically carried out by heating the quinolinone with Lawesson's reagent in an inert solvent like toluene or dichloromethane.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, NaH, DMF | 1-Alkyl-3,6-dibromo-4-methylquinolin-2(1H)-one |

| O-Alkylation | Alkyl halide, Silver salt, Benzene (proposed) | 2-Alkoxy-3,6-dibromo-4-methylquinoline |

| Thionation | Lawesson's reagent, Toluene or CH₂Cl₂, heat | 3,6-Dibromo-4-methylquinoline-2(1H)-thione |

The 4-methyl group is not merely a passive substituent; its benzylic-like position makes it susceptible to a range of transformations, including oxidation, halogenation, and condensation reactions.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to the corresponding aldehydes. This would yield 3,6-dibromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. More vigorous oxidation conditions, for instance, using potassium permanganate (B83412) (KMnO₄), could lead to the formation of the corresponding carboxylic acid, 3,6-dibromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Halogenation: The methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would lead to the formation of a 4-(bromomethyl) derivative, which is a versatile intermediate for further nucleophilic substitution reactions.

Condensation Reactions: The activated methyl group can potentially participate in condensation reactions with aldehydes and other electrophiles under basic conditions, although this reactivity is less commonly exploited compared to oxidation and halogenation.

| Transformation | Reagents and Conditions | Product Type |

| Oxidation to Aldehyde | SeO₂, Dioxane, heat | 3,6-Dibromo-2-oxo-1,2-dihydroquinoline-4-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 3,6-Dibromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

| Halogenation | NBS, Benzoyl peroxide, CCl₄, heat | 3,6-Dibromo-4-(bromomethyl)quinolin-2(1H)-one |

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, both directed ortho-metalation (DoM) and halogen-lithium exchange are potential strategies to introduce new substituents onto the quinolinone core.

Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of this compound, several groups could potentially direct lithiation. The amide functionality of the lactam is a known, albeit sometimes weak, directing group. If the nitrogen is unsubstituted, deprotonation of the N-H is expected to occur first. The resulting lithium amide could then direct lithiation to the C-8 position. If the nitrogen is alkylated, the carbonyl oxygen of the lactam can act as a directing group, potentially directing lithiation to the C-3 position. However, the presence of a bromine atom at C-3 would likely lead to halogen-lithium exchange instead of deprotonation. The bromine atoms themselves are not strong directing groups for deprotonation.

Given the presence of two bromine atoms, halogen-lithium exchange is a highly probable pathway for the lithiation of this compound. This reaction typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of halogen-lithium exchange is generally faster for bromine than for chlorine and is influenced by the electronic environment of the C-Br bond.

In this compound, there are two potential sites for halogen-lithium exchange: the C-3 and C-6 positions. The C-3 bromine is on the pyridinone ring, while the C-6 bromine is on the benzene ring. The relative reactivity of these two positions towards lithium-halogen exchange would depend on several factors, including the electron density at each carbon and potential directing effects from neighboring groups. It is plausible that selective exchange could be achieved by careful control of reaction conditions such as temperature and the organolithium reagent used. The resulting aryllithium or vinyllithium (B1195746) species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, silyl (B83357) halides) to introduce new functional groups at either the C-3 or C-6 position.

An alternative to lithiation is the formation of a Grignard reagent by reacting this compound with magnesium metal. This reaction is typically slower than halogen-lithium exchange and may require activation of the magnesium. Similar to halogen-lithium exchange, the selectivity of Grignard formation between the C-3 and C-6 positions would be a key consideration. The resulting Grignard reagent would be a less reactive but still potent nucleophile for subsequent reactions with electrophiles.

| Strategy | Reagents and Conditions | Potential Intermediate | Potential Functionalization Site(s) |

| Directed ortho-Metalation | Organolithium reagent (e.g., LDA, n-BuLi), THF, low temp. | Lithiated quinolinone | C-8 (if N-H is present and directs) |

| Halogen-Lithium Exchange | Organolithium reagent (e.g., n-BuLi, t-BuLi), THF, low temp. | 3-Lithio- or 6-Lithio-quinolinone | C-3 or C-6 |

| Grignard Formation | Mg, THF, initiator (e.g., I₂) | 3-Magnesiobromo- or 6-Magnesiobromo-quinolinone | C-3 or C-6 |

Computational and Theoretical Investigations of 3,6 Dibromo 4 Methylquinolin 2 1h One

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to understanding the electronic distribution and properties of 3,6-dibromo-4-methylquinolin-2(1H)-one. These approaches, rooted in solving the Schrödinger equation, provide insights into molecular orbitals, charge distribution, and spectroscopic properties.

Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are ab initio techniques that can be employed to approximate the electronic structure. For a molecule like this compound, these calculations can reveal the influence of the bromine and methyl substituents on the electron density of the quinolinone core. The introduction of electron-withdrawing bromine atoms and an electron-donating methyl group creates a complex electronic environment that can be meticulously mapped using these methods.

Density Functional Theory (DFT) Applications for Molecular Geometry, Stability, and Vibrational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.govnih.gov DFT methods, such as B3LYP, are widely used to optimize the molecular geometry of quinoline (B57606) derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The optimized geometry of this compound would reveal the planarity of the quinolinone ring system and the spatial orientation of the substituents. The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, DFT calculations are instrumental in performing vibrational analysis. nih.govnih.govresearchgate.net The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O | 1.23 | C3-C2-N1 | 118.5 |

| N1-C2 | 1.38 | C2-N1-C9 | 125.0 |

| C3-C4 | 1.45 | C4-C3-C2 | 120.2 |

| C4-CH3 | 1.51 | C5-C10-C9 | 119.8 |

| C3-Br | 1.90 | C7-C6-C5 | 120.5 |

| C6-Br | 1.89 | C6-C5-C10 | 120.1 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comucsb.edu The energy and distribution of these orbitals provide critical insights into the molecule's ability to act as an electron donor or acceptor. taylorandfrancis.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be distributed over the carbonyl group and the conjugated system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Calculations of the HOMO and LUMO energies can help predict the regioselectivity of electrophilic and nucleophilic attacks. For instance, regions with a high HOMO density are susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. This information is invaluable for understanding the reaction mechanisms involving this compound.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are hypothetical and serve as representative examples of FMO properties that would be calculated for this molecule.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation of the methyl group and any potential flexibility in the ring system.

More importantly, MD simulations are powerful for studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, such as biological macromolecules, one can gain insights into its solvation properties and binding affinities. For example, MD simulations could be used to study how this compound interacts with the active site of an enzyme, revealing key hydrogen bonding and hydrophobic interactions that govern its biological activity. These simulations are crucial for understanding how the compound behaves in a realistic biological environment.

Theoretical Basis for Structure-Reactivity Relationships in Dibrominated Quinolones

The theoretical study of this compound provides a foundation for understanding the structure-reactivity relationships within the broader class of dibrominated quinolones. nih.govresearchgate.netnih.gov By systematically varying the position and nature of substituents on the quinolone scaffold and calculating the resulting changes in electronic and structural properties, a quantitative structure-activity relationship (QSAR) can be developed.

The bromine atoms at positions 3 and 6 significantly influence the molecule's reactivity. Their electron-withdrawing nature affects the electron density distribution across the aromatic system, which in turn modulates the molecule's susceptibility to various chemical reactions. The methyl group at position 4 introduces steric hindrance and has an electron-donating effect, further fine-tuning the reactivity.

Theoretical calculations can quantify these effects. For example, by calculating the electrostatic potential surface, one can visualize the electron-rich and electron-poor regions of the molecule, providing a roadmap for its reactivity. By correlating these calculated parameters with experimentally observed activities, a robust theoretical model for the structure-reactivity relationships of dibrominated quinolones can be established. This model can then be used to predict the properties of novel, unsynthesized derivatives, thereby accelerating the discovery of new compounds with enhanced activities. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization of 3,6 Dibromo 4 Methylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3,6-dibromo-4-methylquinolin-2(1H)-one in solution. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the lactam ring. The aromatic region would display signals for the H-5, H-7, and H-8 protons on the benzene (B151609) portion of the quinolinone ring. acs.org Due to the deshielding effect of the bromine atom at position 6 and the carbonyl group, the H-5 and H-7 protons are expected to appear as doublets, with their coupling pattern revealing their ortho relationship. The methyl group at C-4 would appear as a sharp singlet in the upfield region. The N-H proton typically appears as a broad singlet in the downfield region, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to display ten distinct signals corresponding to the ten carbon atoms in its structure. The carbonyl carbon (C-2) of the lactam is expected to resonate at a significantly downfield chemical shift (typically >160 ppm). libretexts.orgyoutube.com The carbons bearing the bromine atoms (C-3 and C-6) will also be shifted downfield. The methyl carbon (C-4-CH₃) will show a characteristic signal in the upfield region (typically 15-25 ppm).

Two-Dimensional (2D) NMR Techniques To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. uncw.edu

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the assignments of H-5, H-7, and H-8 in the aromatic ring. acs.org

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

| 1 | N-H | 11.0 - 12.5 | br s |

| 2 | C=O | 160 - 165 | Quaternary Carbon |

| 3 | C-Br | 115 - 120 | Quaternary Carbon |

| 4 | C-CH₃ | 145 - 150 | Quaternary Carbon |

| 4-CH₃ | -CH₃ | 2.3 - 2.7 | s |

| 4a | C | 125 - 130 | Quaternary Carbon |

| 5 | C-H | 7.8 - 8.0 | d |

| 6 | C-Br | 120 - 125 | Quaternary Carbon |

| 7 | C-H | 7.6 - 7.8 | d |

| 8 | C-H | 7.3 - 7.5 | s |

| 8a | C | 138 - 142 | Quaternary Carbon |

Note: Predicted values are based on typical chemical shifts for quinolinone derivatives and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): High-Resolution MS for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₇Br₂NO), the expected exact mass can be calculated. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com Consequently, a molecule containing two bromine atoms will exhibit a distinctive pattern of three peaks for the molecular ion cluster:

M: Contains two ⁷⁹Br isotopes.

M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Contains two ⁸¹Br isotopes. The relative intensity ratio of these peaks is expected to be approximately 1:2:1. youtube.com This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.

Fragmentation Pattern Analysis Upon electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides valuable structural information. chemguide.co.uk For quinolone derivatives, fragmentation often involves the loss of small molecules like CO, as well as cleavage of the heterocyclic ring. nih.gov Common fragmentation pathways for this compound could include:

Loss of a bromine radical (·Br).

Loss of a methyl radical (·CH₃).

Loss of a carbonyl group (CO).

Cleavage of the quinolinone ring system.

The stability of the resulting fragment ions determines the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Description |

| [M]⁺ | C₁₀H₇⁷⁹Br₂NO | 314.8945 | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]⁺ | C₁₀H₇⁷⁹Br⁸¹BrNO | 316.8925 | Molecular ion with one ⁷⁹Br and one ⁸¹Br |

| [M+4]⁺ | C₁₀H₇⁸¹Br₂NO | 318.8904 | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | C₁₀H₇BrNO | 235.9711 | Fragment from loss of one Br atom |

| [M-CO]⁺ | C₉H₇Br₂N | 286.9000 | Fragment from loss of carbonyl group |

| [M-Br-CO]⁺ | C₉H₇BrN | 207.9762 | Fragment from loss of Br and CO |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the lactam ring is anticipated in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic quinoline (B57606) ring system typically produce a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the quinoline ring system.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | Lactam N-H | 3200 - 3400 | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2980 | Moderate |

| C=O Stretch | Lactam C=O | 1650 - 1690 | Moderate-Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Strong |

| C-N Stretch | Lactam C-N | 1200 - 1350 | Moderate |

| C-Br Stretch | Ar-Br | 500 - 700 | Strong |

X-ray Crystallography: Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Description | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | Centrosymmetric (e.g., P2₁/c) | |

| Intermolecular Interactions | Hydrogen Bonding | N-H···O hydrogen bonds forming dimers |

| π-π Stacking | Present between aromatic rings | |

| Molecular Geometry | Ring Planarity | Quinolinone core is largely planar |

| Bond Lengths | C=O | ~1.24 Å |

| C-N (amide) | ~1.38 Å | |

| C-Br | ~1.90 Å |

Note: Expected values are based on crystallographic data of similar quinolinone structures. researchgate.netbohrium.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of this compound. Due to the aromatic nature and polarity of the compound, reversed-phase HPLC is the most suitable approach. A C18 stationary phase column would be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection is commonly performed using a UV detector, taking advantage of the compound's strong UV absorbance due to its conjugated aromatic system. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, the purity can be accurately quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk This technique is suitable for analyzing volatile and thermally stable compounds. While the quinolinone core is relatively stable, the applicability of GC-MS would depend on the volatility of this compound. If the compound has sufficient volatility and thermal stability, GC-MS can be used for purity analysis and to identify potential impurities or byproducts in a reaction mixture. Each separated component is ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for identification by comparison with spectral libraries or through detailed analysis. core.ac.uk

Strategic Applications As a Building Block in Organic Synthesis

Utilization as a Precursor for Diverse Heterocyclic Scaffolds

The reactive nature of the bromine substituents and the lactam functionality within 3,6-dibromo-4-methylquinolin-2(1H)-one make it an excellent starting material for the synthesis of a variety of heterocyclic systems. The presence of two bromine atoms at positions 3 and 6 allows for selective or exhaustive functionalization, leading to a diverse range of derivatives.

One of the key transformations of the quinolinone scaffold is the alkylation of the oxygen atom of the lactam, converting it into a 2-alkoxyquinoline. For instance, the related compound, 6-bromo-4-methyl-2-quinolone, can be readily converted to 6-bromo-4-methyl-2-methoxyquinoline by treatment with sodium hydride and iodomethane nih.gov. This modification is significant as it paves the way for subsequent cross-coupling reactions. It is plausible that This compound can undergo a similar transformation to yield 3,6-dibromo-4-methyl-2-methoxyquinoline, which can then be used in further synthetic elaborations.

The quinolinone nucleus itself is a precursor to various fused heterocyclic systems. For example, quinolin-4-ones serve as convenient common precursors for the metal-free total synthesis of alkaloids like Dubamine and Graveoline nih.gov. While not the exact starting material, this highlights the utility of the quinolinone core in the synthesis of complex, biologically active molecules. The general reactivity of the quinolinone scaffold allows for its use in the construction of a multitude of heterocyclic structures through reactions such as N-arylation, N-alkylation, and various cyclization strategies.

The following table summarizes the potential of quinolinone scaffolds as precursors to diverse heterocyclic systems.

| Starting Material Analogue | Reagents | Product Type | Potential Application | Reference |

| 6-bromo-4-methyl-2-quinolone | Sodium hydride, Iodomethane | 2-Methoxyquinoline | Intermediate for cross-coupling reactions | nih.gov |

| Dihydroquinolin-4-ones | Intramolecular cyclization, oxidation/aromatization, N-methylation | Quinoline (B57606) alkaloids (Dubamine, Graveoline) | Bioactive compounds | nih.gov |

Role in the Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems

The dibrominated nature of This compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of polyfunctionalized aromatic and heteroaromatic systems. The differential reactivity of the bromine atoms at the C3 and C6 positions can potentially allow for regioselective functionalization.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds. A study on the regioselectivity of Suzuki couplings of dibromoquinolines demonstrated that selective reactions can be achieved nih.gov. For example, in a related system, it was possible to selectively couple an arylboronic acid at one bromine position over the other. This selectivity is often governed by the electronic and steric environment of the bromine atoms.

Specifically, the derivative, 3,6-dibromo-4-methyl-2-methoxyquinoline, can undergo Suzuki coupling reactions. For instance, the reaction with para-methoxyphenylboronic acid in the presence of a palladium catalyst can lead to the substitution of one of the bromine atoms with the methoxyphenyl group nih.gov. This demonstrates the feasibility of using the dibromo-quinolinone scaffold to introduce various aryl and heteroaryl substituents, thereby creating complex, polyfunctionalized systems.

The ability to perform sequential cross-coupling reactions on dihaloheteroaromatics offers a convergent approach to highly substituted quinolines, which are valuable in medicinal chemistry nih.gov. The general strategy involves a first cross-coupling at the more reactive halogen, followed by a second coupling at the less reactive position. This stepwise functionalization allows for the precise installation of different substituents, leading to a high degree of molecular diversity.

The following table illustrates the potential of dibromoquinoline derivatives in building polyfunctionalized systems.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 3-Bromo-2-methoxy-6-(4'-methoxyphenyl)-4-methylquinoline | para-Methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Potassium hydroxide | Di-arylated quinoline | nih.gov |

| 3,4-Dibromoquinoline | Arylboronic acid | Palladium catalyst | Mono- or di-arylated quinoline | nih.gov |

Intermediate for Complex Molecule Synthesis and Structural Diversification

The quinolinone scaffold is a recurring motif in a multitude of natural products and serves as a crucial intermediate in their total synthesis. The inherent reactivity of the quinolinone ring system, combined with the functional handles provided by the bromine atoms in This compound , allows for extensive structural diversification.

The synthesis of complex molecular systems often relies on the use of versatile building blocks that can be elaborated in a stepwise manner nih.gov. The quinolinone core can be considered a "privileged scaffold" in drug design, meaning it is a structural framework that is capable of binding to multiple biological targets nih.gov. By modifying the substituents on this core, libraries of compounds with diverse biological activities can be generated.

For example, dihydroquinolin-4(1H)-one derivatives are valuable precursors in the synthesis of various therapeutic agents nih.gov. The ability to introduce substituents at specific positions is key to tuning the pharmacological properties of the final molecules. The bromine atoms on This compound offer precise points for such modifications through cross-coupling, nucleophilic substitution, or other functional group interconversions.

The structural diversity of dihydroquinolin-4(1H)-one derivatives, coupled with their ability to interact with various biological targets, makes them promising scaffolds for the development of new therapeutic agents nih.gov. The synthetic versatility of these intermediates allows for the exploration of new chemical spaces through modifications of their core structure, further expanding their potential applications in drug discovery and agrochemicals nih.gov.

Application in the Synthesis of Advanced Organic Materials Precursors

The development of novel organic materials for applications in electronics and photonics is a rapidly growing field of research. These materials often consist of extended π-conjugated systems with specific electronic and optical properties. While direct evidence for the use of This compound in this area is limited, the structural features of this compound suggest its potential as a precursor for such materials.

The synthesis of organic semiconductors often involves the use of heterocyclic building blocks to construct extended π-conjugated systems researchgate.net. The quinoline moiety, being an aromatic heterocycle, can be incorporated into larger conjugated structures. The bromine atoms in This compound can serve as handles for polymerization or for the attachment of other chromophoric units through reactions like Suzuki or Stille coupling. Pyrene-based materials, for example, are synthesized using brominated precursors in palladium-catalyzed coupling reactions to create larger, light-emitting molecules uky.edu.

The design of new organic molecules with specific thermal, redox, and optical properties is crucial for their application in devices such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells researchgate.net. The ability to functionalize the dibromo-quinolinone core would allow for the fine-tuning of these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, thereby affecting its electronic behavior.

Design and Synthesis of Ligands and Organocatalysts based on the Quinolone Scaffold

The quinoline scaffold is a common feature in the design of ligands for metal catalysis and in the development of organocatalysts. The rigid structure of the quinoline ring system and the ability to introduce various functional groups make it an attractive framework for creating chiral environments and promoting specific chemical transformations.

In the context of ligand design, the nitrogen atom of the quinoline ring and other strategically placed heteroatoms can coordinate to metal centers. The substituents on the quinoline core can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst. Although there are no specific examples detailing the use of This compound for this purpose, its functional handles could be exploited to synthesize novel ligands. For instance, the bromine atoms could be converted to phosphine (B1218219) or amine groups, which are common coordinating moieties.

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry greyhoundchrom.com. Small organic molecules are used to catalyze enantioselective reactions. The development of new organocatalysts is an active area of research, and heterocyclic scaffolds are often employed. The quinolinone structure can be incorporated into larger chiral molecules that can act as organocatalysts. For example, cinchona alkaloids, which contain a quinoline moiety, are widely used as organocatalysts in a variety of asymmetric transformations nih.gov.

The design of novel quinoline derivatives as potential anticancer agents often involves an in-silico virtual screening approach to predict their binding affinity to target proteins nih.gov. This highlights the importance of the quinoline scaffold in medicinal chemistry and drug design, where it can serve as a core for developing new therapeutic agents.

Emerging Research Directions and Future Perspectives in 3,6 Dibromo 4 Methylquinolin 2 1h One Chemistry

Development of Novel and Efficient Synthetic Routes, including Metal-Free and Flow Chemistry Approaches

The synthesis of quinolinone cores has traditionally relied on classic methods such as the Knorr and Friedländer reactions. The synthesis of 3,6-dibromo-4-methylquinolin-2(1H)-one, for instance, often involves the condensation of a β-keto ester with 4-bromoaniline, followed by cyclization and subsequent bromination. While effective, these batch processes can present challenges related to scalability, safety, and sustainability. Modern synthetic chemistry is actively addressing these limitations through the adoption of innovative technologies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of quinoline (B57606) and quinolinone derivatives. This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and residence time. The benefits include enhanced safety, improved reaction efficiency, and easier scalability compared to traditional batch methods. For the synthesis of quinolinones, flow chemistry can facilitate multi-step sequences, integrating reaction and purification steps into a seamless, automated process.

Q & A

Q. How can the synthesis of 3,6-dibromo-4-methylquinolin-2(1H)-one be optimized for higher yields?

Methodological Answer: Optimization often involves solvent selection, temperature control, and stoichiometric adjustments. For brominated quinolinones, refluxing in absolute ethanol or DMF under controlled heating (e.g., 15–30 minutes at 70–80°C) is common. For example, analogous compounds like 4-hydroxyquinolin-2(1H)-ones were synthesized via refluxing carboxaldehyde derivatives with amines, achieving yields up to 77% . Monitoring reaction progress via TLC and isolating intermediates through vacuum filtration can further improve purity and yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹, Br–C vibrations at ~560 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.9–8.2 ppm) and methyl groups (δ 2.2–3.6 ppm). For brominated analogs, splitting patterns (e.g., doublets for H-5/H-8) help assign substitution positions .

- Mass spectrometry (EI/HRMS) to confirm molecular ion peaks (e.g., m/z 297 for related compounds) and fragmentation patterns .

Q. What solvent systems are effective for crystallizing brominated quinolinone derivatives?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are preferred for recrystallization due to their high boiling points and ability to dissolve aromatic heterocycles. For instance, 4-hydroxyquinolin-2(1H)-one analogs formed yellow crystals in DMF with sharp melting points (e.g., 289–290°C), indicating high purity . Slow evaporation at room temperature or using antisolvent methods (e.g., adding hexane) can enhance crystal quality.

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer: Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with melting point analysis (sharp range within 1–2°C). For example, 6-bromo-5,8-dimethoxyquinolin-4-one showed a melting point of 244–245°C, corroborated by NMR purity . Elemental analysis (C, H, N, Br) can further validate stoichiometric consistency.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray structures) be resolved for brominated quinolinones?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic packing. Use variable-temperature NMR to detect tautomeric equilibria. For crystallographic validation, employ SHELXL (via WinGX suite) for small-molecule refinement. SHELX programs are robust for resolving positional disorder, as demonstrated in dihydroquinolinone derivatives .

Q. What strategies improve the refinement of this compound using SHELX software?

Methodological Answer:

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking studies: Use AutoDock Vina with protein targets (e.g., SIRT1 or antimicrobial enzymes) to identify binding modes.

- QSAR models: Train models on analogs like dihydroquinolinones with known antioxidant or antimicrobial data .

- ADMET prediction: Tools like SwissADME assess bioavailability, ensuring scaffold suitability for in vivo studies.

Q. What synthetic routes are effective for introducing diastereomeric complexity into quinolinone derivatives?

Methodological Answer:

- Chiral auxiliaries: Use enantiopure amines or alcohols in condensation reactions. For example, (±)-dihydroquinolinones were synthesized via LiAlH4 reduction followed by stereoselective alkylation .

- Asymmetric catalysis: Employ organocatalysts (e.g., proline derivatives) in Biginelli-type reactions to control stereochemistry .

Q. How should researchers design antimicrobial activity assays for brominated quinolinones?

Methodological Answer:

- Strain selection: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ampicillin as a positive control.

- MIC determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. For example, 4-hydroxyquinolin-2(1H)-one analogs showed MIC values of 8–32 µg/mL .

- Mechanistic studies: Combine time-kill assays with SEM imaging to assess membrane disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.